molecular formula C11H14ClNO3 B2978950 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride CAS No. 2361703-32-2

5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride

Cat. No.: B2978950
CAS No.: 2361703-32-2
M. Wt: 243.69
InChI Key: ONMJPQSSIVQEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride is a substituted indole derivative characterized by a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 3-position of the dihydroindole scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Structural analogs often vary in substituent positions, functional groups (e.g., esters, amides), or halogenation patterns, which influence physicochemical properties and bioactivity .

Properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6;/h3-6,10,12H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMJPQSSIVQEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(N1)C=CC(=C2)OC)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride typically involves multiple steps starting from simpler organic compounds. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses ortho-nitrotoluene as a starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Converting the indole ring to its corresponding oxindole derivative.

  • Reduction: Reducing the carboxylic acid group to an alcohol.

  • Substitution: Replacing hydrogen atoms on the indole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxindole derivatives.

  • Reduction: Indole-3-ol derivatives.

  • Substitution: Substituted indole derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities:

Compound Name Substituents/Modifications Similarity Score (vs. Target) Key Reference
2-(5-Methoxy-1H-indol-3-yl)acetic acid Acetic acid at C3; no dihydro ring 0.98
5-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro at C5; carboxylic acid at C2 0.87
5:6-Dimethoxyindole-2-carboxylic acid Dimethoxy at C5/C6; carboxylic acid at C2 N/A
5-Methoxy-1H-indole-3-carboxylic acid No methyl or dihydro ring 0.90
3-(2-Aminoethyl)-5-methylindole hydrochloride Aminoethyl at C3; methyl at C5; no carboxylic acid N/A

Key Observations :

  • Positional Isomerism : The carboxylic acid group at C3 in the target compound contrasts with analogs like 5-chloro-3-methyl-1H-indole-2-carboxylic acid, where the acid is at C2 . This positional shift significantly alters hydrogen-bonding capacity and receptor interactions.
  • Halogenation : Chlorinated analogs (e.g., 5-chloro derivatives) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological and Physicochemical Properties

Acid Stability: Hydrochloride salts, such as Nicardipine Hydrochloride, demonstrate pH-dependent stability, which is critical for oral bioavailability . While direct data for the target compound is lacking, structurally related hydrochlorides (e.g., 3-(2-aminoethyl)-5-methylindole hydrochloride) show enhanced solubility in aqueous media .

NMR and Spectroscopic Data :

  • 13C-NMR Shifts : For 5-substituted indoles, typical aromatic carbons resonate at δ 101–136 ppm, with methoxy groups appearing at δ 47–55 ppm .
  • Melting Points : The dimethoxy analog 5:6-Dimethoxyindole-2-carboxylic acid has a high melting point (208°C), suggesting strong intermolecular interactions, whereas hydrochlorides generally exhibit lower melting points due to ionic character .

Biological Activity

5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid; hydrochloride (CAS Number: 2361703-32-2) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.

  • Molecular Formula : C₁₁H₁₄ClNO₃
  • Molecular Weight : 243.68 g/mol
  • CAS Number : 2361703-32-2

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of derivatives of 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid. Notably, compounds derived from indole structures exhibit significant neuroprotective effects against oxidative stress. For example, derivatives have shown:

  • Antioxidant Activity : In vitro studies demonstrated that certain derivatives effectively reduced oxidative stress markers in SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), which are models for neurotoxicity associated with Parkinson's disease .
  • MAO-B Inhibition : The compounds exhibited potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. This inhibition suggests potential for treating conditions like Parkinson's disease by increasing levels of neuroprotective neurotransmitters .

Antimicrobial Activity

5-Methoxy derivatives have also been evaluated for their antimicrobial properties. Studies indicate:

  • Activity Against Bacteria : Certain derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
  • Fungal Inhibition : The compound also exhibited moderate antifungal activity against Candida albicans, with some derivatives showing promising results in inhibiting biofilm formation .

The biological activities of 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to scavenge free radicals and reduce lipid peroxidation is crucial for its neuroprotective effects.
  • Enzyme Inhibition : The inhibition of MAO-B leads to increased levels of dopamine and other neurotransmitters, providing symptomatic relief in neurodegenerative diseases.
  • Membrane Permeability : Some derivatives enhance blood-brain barrier (BBB) permeability while maintaining tight junction integrity, facilitating central nervous system delivery .

Table 1: Summary of Biological Activities

Activity TypeTest SubjectResultsReference
NeuroprotectionSH-SY5Y CellsReduced oxidative stress; MAO-B inhibition
AntibacterialMRSAMIC = 0.98 μg/mL
AntifungalCandida albicansModerate activity observed

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective effects of 5-Methoxy derivatives on SH-SY5Y cells, researchers observed that specific hydroxylated derivatives significantly improved cell viability under oxidative stress conditions. These findings support the potential use of such compounds in developing treatments for neurodegenerative diseases like Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, and how is reaction progress monitored?

  • Methodological Answer : The compound can be synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, refluxing with 3 N NaOH in ethanol, followed by acidification with HCl to precipitate the carboxylic acid . Reaction completion is monitored using TLC (e.g., 30% ethyl acetate in hexane) to track ester disappearance . Intermediate purification steps, such as recrystallization from ethanol, are critical for isolating the hydrochloride salt .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : To confirm substituent positions (e.g., methoxy and methyl groups) and hydrogen bonding in the dihydroindole ring .
  • HPLC : For assessing purity (>97% as per typical synthetic protocols) .
  • Melting Point Analysis : Cross-referenced with literature values (e.g., analogs like 5-Methoxy-2-methyl-3-indoleacetic acid in pharmacopeial standards) .

Q. What purification methods are effective for isolating the hydrochloride salt form?

  • Methodological Answer : Recrystallization from polar solvents (e.g., ethanol/water mixtures) is standard. Column chromatography may be avoided due to the compound’s polarity, but vacuum drying is essential to remove residual solvents .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to maximize yield and minimize by-products?

  • Methodological Answer :

  • Variable Optimization : Adjust NaOH concentration (1–5 N), reflux duration (1–4 h), and acidification pH (1–3) to balance yield and purity .
  • Solvent Selection : Anhydrous ethanol minimizes side reactions compared to aqueous systems .
  • Catalytic Additives : Acetic acid or sodium acetate (as in Scheme 2 reactions) may stabilize intermediates .

Q. How should researchers resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer :

  • Controlled Replication : Reproduce methods from conflicting studies (e.g., solvent systems, stoichiometry) .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unhydrolyzed esters or dimerization products) .
  • Data Table :
Study ReferenceSolventBase UsedYield (%)Purity (%)
Ethanol3 N NaOH85≥97
Ethanol2 N NaOH78≥95

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the methoxy or methyl groups (e.g., replace methoxy with halogens or alkyl chains) to assess pharmacological activity changes .
  • Biological Assays : Pair synthetic analogs with in vitro testing (e.g., receptor binding or enzyme inhibition assays) .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on indole ring reactivity .

Q. What environmental and regulatory considerations apply to the disposal of this compound?

  • Methodological Answer :

  • WGK Classification : Follow Germany’s WGK 2 guidelines (hazardous to water) for disposal, requiring neutralization before landfill .
  • Waste Treatment : Incinerate in a certified facility with alkaline scrubbers to neutralize HCl emissions .

Data Contradiction Analysis

  • Example Contradiction : Discrepancies in hydrolysis yields (e.g., 85% vs. 78% in similar conditions) .
  • Resolution Approach :
    • Conduct kinetic studies to identify rate-limiting steps (e.g., ester solubility in ethanol).
    • Compare TLC mobile phases (e.g., ethyl acetate/hexane vs. dichloromethane/methanol) to detect unaccounted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.